molecular formula C6H8ClN3S B1506134 (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine CAS No. 885269-49-8

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine

Cat. No.: B1506134
CAS No.: 885269-49-8
M. Wt: 189.67 g/mol
InChI Key: AEGUYPOBNBUBFX-UHFFFAOYSA-N
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Description

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine (CAS Number: 885269-49-8) is a pyrimidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 6 H 8 ClN 3 S and a molecular weight of 189.67 g/mol, is characterized by a chloropyrimidine core functionalized with a methylthio group and an aminomethyl group [ ]. It is typically supplied with a high purity level of 98.0% [ ]. Pyrimidine scaffolds are fundamentally important in drug discovery due to their presence in nucleic acids and numerous bioactive molecules. The specific substitution pattern on this compound provides multiple reactive sites, making it a versatile building block or intermediate for further synthetic elaboration. The chloro group is susceptible to nucleophilic displacement, while the methylthio group can be oxidized to a sulfone to modulate electronic properties and hydrogen-bonding capacity [ ]. This chemical functionality is particularly valuable for constructing more complex molecules targeting kinase enzymes, as pyrimidine-based cores are prevalent in kinase inhibitor design [ ]. Researchers can utilize this compound to generate novel chemical libraries for high-throughput screening or as a key intermediate in the multi-step synthesis of potential therapeutic agents. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please note that this compound may be harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment should be worn, and it should be handled only by qualified personnel in a well-ventilated laboratory setting [ ].

Properties

IUPAC Name

(4-chloro-6-methylsulfanylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGUYPOBNBUBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC=N1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716976
Record name 1-[4-Chloro-6-(methylsulfanyl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-49-8
Record name 4-Chloro-6-(methylthio)-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Chloro-6-(methylsulfanyl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

  • Reactants: 4-chloro-6-methoxypyrimidine and phosphorus oxychloride (POCl3)
  • Catalyst: Anhydrous organic amines such as triethylamine, dimethylformamide (DMF), DIPEA, or N,N-diisopropylpropylamine
  • Temperature: 70–115°C (preferably 80–105°C)
  • Reaction Time: 3–8 hours
  • Post-reaction: Excess POCl3 is removed by reduced pressure distillation at 65–100°C under vacuum (-0.06 to -0.095 MPa)
  • Quenching: The reaction mixture is cooled to 60–80°C and added dropwise to an ice-water mixture at 0°C to avoid hydrolysis of the product
  • Extraction: Organic solvents such as ethylene dichloride or methylene dichloride are used to extract the product
  • Crystallization: Cooling to -2 to -5°C induces crystallization of 4,6-dichloropyrimidine

Advantages:

  • Avoids phosgene, reducing toxicity and safety hazards
  • High purity and yield of 4,6-dichloropyrimidine (up to 99.6% purity and 95.6% yield reported)
  • Recycling of excess POCl3 and organic solvents reduces waste and cost
  • Controlled pH and temperature minimize by-product formation

Representative Experimental Data:

Parameter Embodiment 1 Embodiment 2
4-chloro-6-methoxypyrimidine (g) 100 100
POCl3 (g) 400 400
Organic amine DMF (30 g) DIPEA (38 g)
Reaction Temp (°C) 80–85 100
Reaction Time (h) 7 7
POCl3 recovered (g) 185 191.6
Product yield (g) 139.37 Not specified
Product purity (%) 99.6 Not specified

Introduction of Methanamine Group at Pyrimidine-5 Position

The transformation of the nitro or chloro substituent at the 5-position of the pyrimidine ring into a methanamine group (-CH2NH2) typically involves:

  • Reduction of the nitro group to an amine followed by reductive amination
  • Nucleophilic substitution of chlorine with aminomethyl reagents

While specific detailed procedures for this step on (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine are less documented in the searched patents, common synthetic organic chemistry practices apply, such as catalytic hydrogenation or metal-based reductions for nitro group conversion and subsequent amination.

Summary Table of Preparation Stages

Stage Starting Material Key Reagents Conditions Product Yield / Purity
1 Diethyl malonate Concentrated nitric acid 0–30°C nitration 2-nitro diethyl malonate ester Not specified
2 Nitrated ester Cyclization reagents Not specified Pyrimidine ring intermediate Not specified
3 Intermediate Methylthiolation reagents Not specified 4,6-dihydroxy-2-methylthio-5-nitropyrimidine Not specified
4 Above intermediate POCl3, N,N-dimethylaniline Reflux 100–110°C chlorination 4,6-dichloro-2-methylthio-5-nitropyrimidine 40–80%
5 4-chloro-6-methoxypyrimidine POCl3, organic amine 80–105°C, 3–8 h 4,6-dichloropyrimidine Up to 95.6%, 99.6% purity
6 4,6-dichloropyrimidine or nitro derivative Reduction/amination reagents Catalytic hydrogenation or nucleophilic substitution This compound Not specified

Research Findings and Practical Considerations

  • The use of phosphorus oxychloride (POCl3) as chlorinating agent is preferred over phosgene due to safety and environmental concerns.
  • Anhydrous conditions and dry organic amines are critical to prevent hydrolysis of reactive intermediates and maintain high yields.
  • Reduced pressure distillation is employed to recover excess POCl3 and organic solvents, improving cost efficiency and reducing waste.
  • Temperature and pH control during quenching are essential to avoid hydrolysis and side reactions.
  • The presence of methylthio group enhances the chemical stability and bioactivity of the final compound.
  • The multi-step synthesis requires careful purification at each stage to ensure overall product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the pyrimidine ring.

Key Reactions:

Reagent/ConditionsProductYieldSource
Ammonia (ethanol, reflux)(4-Amino-6-(methylthio)pyrimidin-5-yl)methanamine70%
Primary/Secondary amines (ethanol, 45°C)N-Alkylated derivatives17–41%
4-Aminobenzonitrile (Pd catalysis)Coupled arylaminopyrimidine17%

Mechanistic Insight :

  • Chlorine displacement occurs via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring .

  • Palladium-catalyzed couplings enable aryl group introductions (e.g., Suzuki-Miyaura coupling with boronic acids) .

Reactivity of the Methylthio Group

The methylthio (-SMe) group at position 6 undergoes oxidation and substitution:

Oxidation to Sulfone

Reagent/ConditionsProductYieldSource
N-Chlorosuccinimide (NCS)6-(Methylsulfonyl) derivative56%

Substitution of Oxidized Sulfone

Reagent/ConditionsProductYieldSource
KCN (ethanol, 45°C)6-Cyano derivativeQuantified via UPLC/MS

Key Applications :

  • Sulfone intermediates enhance electrophilicity, enabling cyanide or amine substitutions for bioactivity modulation .

Amine Functional Group Reactivity

The primary amine on the methanamine side chain participates in:

Schiff Base Formation

Reagent/ConditionsProductNotesSource
Aldehydes/Ketones (RT)Imine derivativesRequires characterization via 1H^{1}\text{H}
NMR

Acylation

Reagent/ConditionsProductYieldSource
Acetyl chloride (CH2_2
Cl2_2
, 25°C)Acetamide derivativeNot quantified

Structural Impact :

  • Acylation or alkylation alters solubility and target-binding affinity, as observed in kinase inhibitor studies.

Ring Modification Reactions

The pyrimidine core participates in electrophilic substitutions under controlled conditions:

Nitration

Reagent/ConditionsProductYieldSource
HNO3_3
/H2_2
SO4_4
(0°C)Nitro-substituted derivativePending optimization

Halogenation

Reagent/ConditionsProductYieldSource
N-Bromosuccinimide (NBS)Brominated analog48%

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings diversify substituents:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh3_3
)4_4
, Na2_2
CO3_3
, 80–90°CAryl/heteroaryl derivatives65–85%
Buchwald-HartwigPd2_2
dba3_3
, Xantphos, 100°CAminated analogs55%

Optimization Notes :

  • Reactions require inert solvents (e.g., dimethoxyethane) and precise temperature control .

Scientific Research Applications

Agricultural Applications

Herbicide Safener

One of the primary applications of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine is as a safener for herbicides. It enhances the tolerance of crops to chloroacetanilide herbicides by inducing the expression of detoxifying enzymes such as glutathione-S-transferases (GSTs). This mechanism was extensively studied in Arabidopsis thaliana, where it was found that the compound facilitates the detoxification process, thereby improving crop resilience against herbicide stress .

Table 1: Impact of this compound on GST Activity

Crop SpeciesHerbicide UsedGST Activity Increase (%)Reference
Arabidopsis thalianaChloroacetanilide40%
RiceChloroacetanilide30%

Medicinal Chemistry Applications

BCL6 Inhibition

Recent research has highlighted the potential of this compound derivatives in targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). Modifications to this compound have led to the discovery of potent inhibitors that demonstrate significant antiproliferative activity against cancer cells. For instance, CCT373566, derived from this scaffold, showed a DC50 of 0.7 nM and effective degradation of BCL6 in vivo .

Table 2: Potency of BCL6 Inhibitors Derived from Pyrimidine Compounds

Compound NameDC50 (nM)Cellular ActivityReference
CCT3735660.7High
CCT3720644.8Moderate

Synthesis and Structural Insights

The synthesis of this compound involves several chemical transformations that enhance its efficacy as a herbicide safener and pharmaceutical agent. The compound's structure allows for various substitutions that can optimize its biological activity and reduce toxicity.

Case Study: Synthesis Optimization

A recent study detailed an innovative method for synthesizing derivatives with improved properties. The optimization process included adjusting reaction conditions to enhance yield and reduce unwanted side products, demonstrating the compound's adaptability for various applications .

Mechanism of Action

The mechanism by which (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or interact with receptors in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Electrophilic Reactivity : The nitrile group in 112969-42-3 increases electrophilicity at C5, facilitating nucleophilic attacks compared to the methanamine group in the reference compound .

Biological Activity: Pyrimethamine (58-15-1) demonstrates how diamino and aryl substituents confer antiparasitic activity, whereas the reference compound’s methanamine and methylthio groups may favor kinase or enzyme inhibition .

Synthetic Utility : Bis(methylthio) derivatives (e.g., 277749-57-2) exhibit greater steric hindrance, reducing reactivity in substitution reactions but improving thermal stability .

Physicochemical Properties

  • Crystallography : The reference compound’s methylthio group contributes to hydrophobic interactions, while its methanamine group may participate in hydrogen bonding. Comparatively, 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å), suggesting that substituent electronegativity critically influences crystal packing .
  • Solubility : The methanamine group enhances water solubility relative to nitrile or bis(methylthio) analogs, which are more lipophilic .

Biological Activity

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a larger family of pyrimidines, known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and its pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H9ClN4S\text{C}_7\text{H}_9\text{ClN}_4\text{S}

This compound features a chloro group at the 4-position and a methylthio group at the 6-position of the pyrimidine ring, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Nitric Oxide Synthase (NOS) : This mechanism is crucial in various physiological processes, including vasodilation and immune response modulation.
  • Interaction with Protein Kinases : The compound may influence serine/threonine-protein kinases, which play significant roles in cell signaling pathways.
  • Nucleophilic Substitution Reactions : The potential for nucleophilic substitution at the 2-position of the pyrimidine ring suggests a pathway for further chemical modifications that could enhance its activity.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth has been documented in several assays, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibits cell proliferation in cancer cells with IC50 values comparable to established chemotherapeutics .
  • Mechanisms of Action : The compound's anticancer effects are believed to stem from its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells .

Anti-inflammatory Properties

Preliminary research suggests that this compound may also possess anti-inflammatory properties. This activity could be linked to its ability to modulate nitric oxide production and inflammatory cytokine release .

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of this compound in an MDA-MB-435 xenograft model showed significant tumor growth inhibition compared to control groups. The compound was administered at a dose of 75 mg/kg three times a week, leading to a statistically significant reduction in tumor size after two weeks .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption, making it a viable candidate for oral administration. Further research is needed to fully characterize its metabolic pathways and bioavailability.

Q & A

Basic: What are the standard synthetic routes for (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine, and what critical parameters influence yield?

Answer:
The synthesis typically involves multi-step pathways, including alkylation and functional group transformations. For example, a related compound, benzyl ((4-chloro-6-(4-methylphenyl)thieno[2,3-d]pyrimidin-5-yl)methyl) allylphosphonate, was synthesized via alkylation using Cs₂CO₃ in refluxing acetonitrile, achieving 87% yield . Key parameters include:

  • Base selection : Strong bases like Cs₂CO₃ enhance nucleophilic substitution efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates.
  • Temperature : Reflux conditions (~80°C) optimize reaction kinetics.
  • Purification : Chromatography or recrystallization ensures purity.
StepReagents/ConditionsYieldReference
AlkylationCs₂CO₃, CH₃CN, reflux87%

Advanced: How can crystallographic data for this compound be refined using the CCP4 suite?

Answer:
The CCP4 suite enables structure determination via X-ray crystallography . Key steps include:

Data processing : Use Aimless to integrate diffraction data and assess quality (e.g., resolution, R-factor).

Phasing : Employ Phaser for molecular replacement if a homologous structure exists.

Model refinement : REFMAC5 or BUSTER optimizes atomic coordinates and B-factors.

Validation : MolProbity checks steric clashes and Ramachandran outliers.
For example, a related tetrahydropyrimidine structure achieved an R-factor of 0.055 using similar methods .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methylthio at δ 2.5 ppm for S-CH₃ ).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₆H₇ClN₃S).
  • X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C-Cl bond ~1.73 Å ).

Advanced: How do structural variations in analogs resolve contradictions in reported biological activities?

Answer:
Discrepancies arise from differences in:

  • Substituent effects : The methylthio group may alter lipophilicity vs. methoxy or chloro analogs .
  • Assay conditions : Varying pH or enzyme isoforms (e.g., kinase inhibition assays) impact IC₅₀ values.
  • Purity : HPLC-MS validation (>95% purity) minimizes off-target effects .
    For instance, imidazo-pyrimidine analogs show divergent activities due to amine group functionalization .

Advanced: What mechanistic insights explain the methylthio group’s reactivity in nucleophilic substitutions?

Answer:
The methylthio (-SMe) group acts as a moderate leaving group due to:

  • Polarizability : Sulfur’s larger atomic radius stabilizes transition states.
  • Electron-withdrawing effect : Adjacent pyrimidine ring enhances electrophilicity at C-4 .
    Comparative studies show -SMe substitutions proceed faster than -OCH₃ but slower than -Cl in SNAr reactions .

Basic: What functionalization strategies apply to the methanamine group?

Answer:

  • Acylation : React with acyl chlorides (e.g., AcCl) in DCM to form amides.
  • Reductive amination : Use aldehydes/ketones with NaBH₃CN to generate secondary amines.
  • Schiff base formation : Condense with carbonyl compounds (e.g., benzaldehyde) .

Advanced: How can in silico methods predict this compound’s binding to enzymatic targets?

Answer:

  • Molecular docking : AutoDock Vina or Glide models interactions with active sites (e.g., farnesyl pyrophosphate synthase ).
  • MD simulations : GROMACS assesses binding stability (e.g., RMSD < 2.0 Å over 100 ns).
  • Pharmacophore modeling : Identifies critical H-bond donors/acceptors (e.g., NH₂ and pyrimidine N) .

Advanced: How are multi-step synthetic pathways optimized to minimize byproducts?

Answer:

  • Stepwise monitoring : TLC or LC-MS tracks intermediate formation.
  • Protecting groups : Use Boc or Fmoc for amine protection during alkylation .
  • Catalyst screening : Pd/C or Ni catalysts improve cross-coupling efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine

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